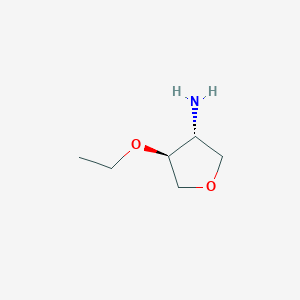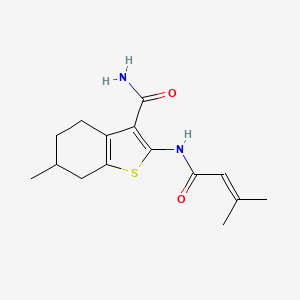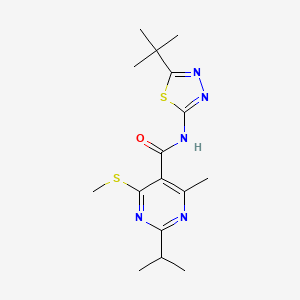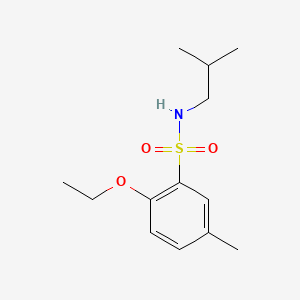![molecular formula C15H10Cl2F3NOS B2443366 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 306732-48-9](/img/structure/B2443366.png)
2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an acetamide group (-CONH2), a sulfanyl group (-SH), and a trifluoromethyl group (-CF3). The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group might undergo hydrolysis, and the sulfanyl group could participate in oxidation-reduction reactions. The trifluoromethyl group, being electron-withdrawing, could influence the reactivity of the rest of the molecule .科学的研究の応用
Vibrational Spectroscopy and Molecular Structure Analysis
The compound has been characterized for vibrational signatures using Raman and Fourier transform infrared spectroscopy. This is compared with ab initio calculations. Density functional theory (DFT) models help explore geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers of the compound. These studies are vital for understanding the compound's molecular structure and stability (Mary, Pradhan, & James, 2022).Antimicrobial Studies
Sulfanilamide derivatives, which include similar molecular structures, have been explored for their antibacterial and antifungal activities. These studies are essential in determining the potential use of these compounds as antimicrobial agents (Lahtinen et al., 2014).Conformational Studies and Quantum Chemical Calculations
The conformations of similar acetamide compounds have been studied using the dipole moment method and quantum chemical calculations. This research is crucial for understanding the compound's physical properties and potential applications in various fields (Ishmaeva et al., 2015).Pharmacokinetic Properties and In-silico Docking
The pharmacokinetic properties of related compounds have been investigated through absorption, distribution, metabolism, excretion, and toxicity results. In-silico docking studies show inhibition activity against viruses, indicating potential therapeutic applications (Mary, Pradhan, & James, 2022).Synthesis and Characterization for Potential Pesticide Use
Derivatives of this compound have been characterized by X-ray powder diffraction, indicating potential applications as pesticides. Understanding these compounds' crystal structures is crucial for their development and use in agricultural settings (Olszewska, Pikus, & Tarasiuk, 2008).Anticancer Evaluation
Similar compounds have been evaluated for their anticancer activities. These studies include screening against cancer cell lines and molecular docking to understand their mechanism of action. This research is vital for developing new anticancer therapies (Zyabrev et al., 2022).
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NOS/c16-9-1-4-11(5-2-9)23-8-14(22)21-10-3-6-13(17)12(7-10)15(18,19)20/h1-7H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWJRASIGNBYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2443283.png)
![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)



![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2443291.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2443294.png)
![5-(4-chlorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2443295.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2443299.png)



